

Technical Guide: Spectroscopic Data and Characterization of 2-Amino-4-chlorobenzothiazole Hydrobromide

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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzothiazole hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-chlorobenzothiazole hydrobromide** ($C_7H_6BrClN_2S$, MW: 265.56 g/mol, CAS: 27058-83-9). Due to the limited availability of experimental spectra for this specific salt in public databases, this guide presents a combination of available data for the free base and predicted data for the hydrobromide salt, alongside detailed experimental protocols for its characterization.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-4-chlorobenzothiazole and its hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2-Amino-4-chlorobenzothiazole hydrobromide** is not readily available. Therefore, predicted 1H and ^{13}C NMR chemical shifts are provided below. These predictions were generated using computational models and should be used as a reference for experimental verification. The spectra are predicted for the protonated form of 2-

Amino-4-chlorobenzothiazole, as would be observed for the hydrobromide salt in a suitable solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm) in DMSO-d ₆	Multiplicity
H-5	7.6 - 7.8	Doublet
H-6	7.3 - 7.5	Triplet
H-7	7.2 - 7.4	Doublet
-NH ₃ ⁺	9.0 - 9.5	Broad Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (ppm) in DMSO-d ₆
C-2	168 - 172
C-4	128 - 132
C-5	125 - 129
C-6	123 - 127
C-7	120 - 124
C-3a	148 - 152
C-7a	130 - 134

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for 2-Amino-4-chlorobenzothiazole. For the hydrobromide salt, shifts in the N-H and C=N stretching frequencies are expected due to protonation of the amino group and potential delocalization of charge.

Table 3: IR Spectroscopic Data

Functional Group	Characteristic Absorption (cm ⁻¹) (Free Base)	Expected Shift for Hydrobromide Salt
N-H Stretch (Amine)	3300 - 3500 (broad)	Shift to lower wavenumbers (e.g., 2800-3200 cm ⁻¹) and broadening due to N ⁺ -H vibrations.
C=N Stretch (Thiazole)	1620 - 1650	Potential shift to higher wavenumbers due to changes in electron density upon protonation.
Aromatic C-H Stretch	3000 - 3100	Minimal change expected.
Aromatic C=C Stretch	1450 - 1600	Minor shifts may be observed.
C-Cl Stretch	700 - 800	Minimal change expected.
C-S Stretch	600 - 700	Minimal change expected.

Mass Spectrometry (MS)

In mass spectrometry using soft ionization techniques such as electrospray ionization (ESI), the observed mass will correspond to the cationic part of the salt, which is the protonated 2-Amino-4-chlorobenzothiazole.

Table 4: Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M+H] ⁺	185.00	Corresponds to the protonated free base (C ₇ H ₆ ClN ₂ S ⁺). The presence of chlorine will result in an isotopic peak at m/z 187.00 with approximately one-third the intensity of the m/z 185 peak.
Fragmentation Products	Varies	Common fragmentation pathways may involve the loss of HCN, NH ₃ , or cleavage of the thiazole ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Amino-4-chlorobenzothiazole hydrobromide**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Amino-4-chlorobenzothiazole hydrobromide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected good solubility of the salt and its ability to exchange with labile protons.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse (zg30).

- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
- Spectral Width: 0-16 ppm.
- Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled (zgpg30).
 - Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C).
 - Spectral Width: 0-200 ppm.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

IR Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:

- Place a small amount of **2-Amino-4-chlorobenzothiazole hydrobromide** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups of the molecule.

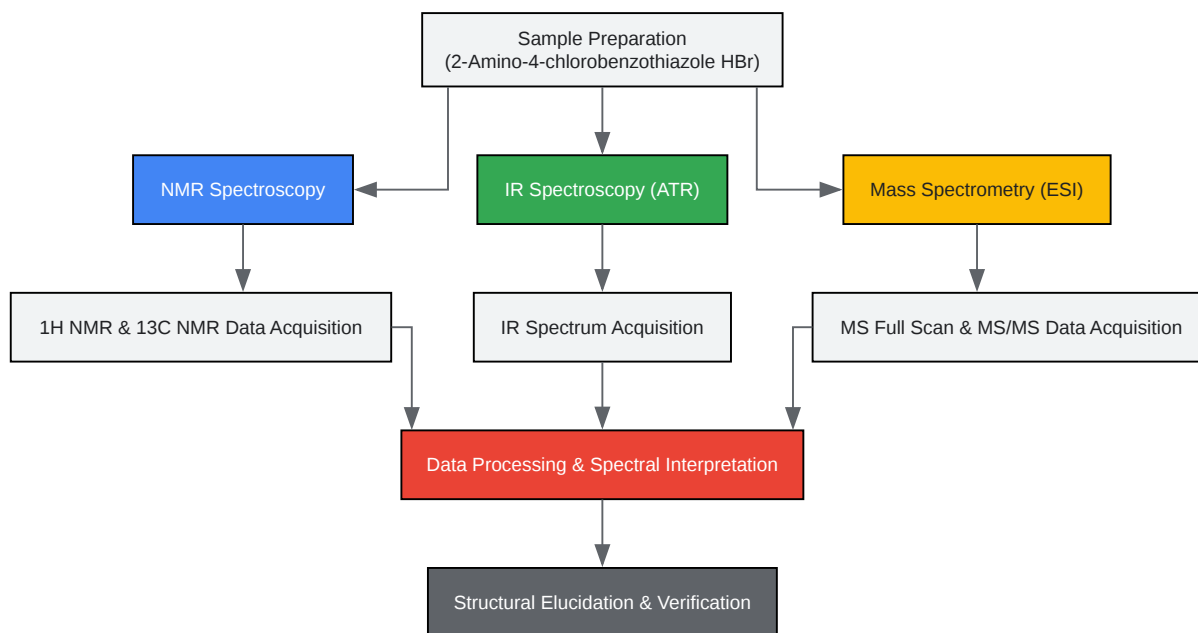
Mass Spectrometry Protocol (ESI)

- Sample Preparation:
 - Prepare a stock solution of **2-Amino-4-chlorobenzothiazole hydrobromide** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a mixture of methanol and water (typically 1:1) with 0.1% formic acid to promote protonation.
- Instrument Parameters (for a typical ESI-QTOF or ESI-Ion Trap mass spectrometer):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3-4 kV.
 - Drying Gas (N_2): Flow rate of 5-10 L/min at a temperature of 300-350 $^{\circ}\text{C}$.
 - Nebulizer Pressure: 10-20 psi.
 - Mass Range: m/z 50-500.

- Data Acquisition and Analysis:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the full scan mass spectrum.
 - For fragmentation analysis (MS/MS), select the precursor ion (m/z 185.00) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.
 - Analyze the resulting product ion spectrum to identify the fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound such as **2-Amino-4-chlorobenzothiazole hydrobromide**.



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Caption: Spectroscopic characterization workflow for **2-Amino-4-chlorobenzothiazole hydrobromide**.

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